molecular formula C25H23F3N4O4 B3325807 Zeteletinib CAS No. 2216753-97-6

Zeteletinib

カタログ番号 B3325807
CAS番号: 2216753-97-6
分子量: 500.5 g/mol
InChIキー: KOLQINCWMXQEOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zeteletinib, also known as BOS-172738 or DS-5010, is an experimental anticancer medication . It acts as a RET inhibitor, which means it inhibits the activity of the RET protein, a receptor tyrosine kinase . This protein plays a crucial role in cell signaling pathways that regulate cell growth and differentiation .


Molecular Structure Analysis

Zeteletinib has the molecular formula C25H23F3N4O4 . Its molar mass is 500.478 g·mol−1 . The IUPAC name for Zeteletinib is 2-[6-(6,7-dimethoxyquinolin-3-yl)pyridin-3-yl]-N-[3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-5-yl]acetamide .


Physical And Chemical Properties Analysis

Zeteletinib has the molecular formula C25H23F3N4O4 and a molar mass of 500.478 g·mol−1 . The compound is likely to have properties typical of organic compounds with similar structures, but specific physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available resources.

科学的研究の応用

RET Inhibitors and Cancer Therapy

Zeteletinib has been identified as a potential therapy for RET-altered cancers. RET, a receptor tyrosine kinase, is an oncogene that drives various cancers, and its abnormal activation through mutations or fusions leads to tumorigenesis. The development of novel RET inhibitors like Zeteletinib is significant in the context of increased RET-targeted therapies. Due to their high potency and specificity, newer inhibitors like Zeteletinib are being investigated to overcome resistance encountered in previous treatments with multikinase inhibitors (MKIs) and to improve patient outcomes in RET-altered tumors (Lu et al., 2023).

作用機序

Zeteletinib works by inhibiting the activity of the RET protein, a receptor tyrosine kinase . The RET protein is involved in cell signaling pathways that regulate cell growth and differentiation . By inhibiting the activity of this protein, Zeteletinib can help to prevent the abnormal cell growth that is characteristic of various types of cancer .

将来の方向性

Zeteletinib is currently under clinical development by Boston Pharmaceuticals and is in Phase I for Non-Small Cell Lung Cancer . According to GlobalData, Phase I drugs for Non-Small Cell Lung Cancer have an 80% phase transition success rate (PTSR) indication benchmark for progressing into Phase II . This suggests that there is potential for Zeteletinib to move forward in clinical trials and possibly become a new treatment option for certain types of cancer .

特性

IUPAC Name

2-[6-(6,7-dimethoxyquinolin-3-yl)pyridin-3-yl]-N-[3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N4O4/c1-24(2,25(26,27)28)21-11-23(36-32-21)31-22(33)7-14-5-6-17(29-12-14)16-8-15-9-19(34-3)20(35-4)10-18(15)30-13-16/h5-6,8-13H,7H2,1-4H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLQINCWMXQEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC(=C1)NC(=O)CC2=CN=C(C=C2)C3=CN=C4C=C(C(=CC4=C3)OC)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zeteletinib

CAS RN

2216753-97-6
Record name Zeteletinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216753976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZETELETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP0P7SHM0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zeteletinib
Reactant of Route 2
Reactant of Route 2
Zeteletinib
Reactant of Route 3
Reactant of Route 3
Zeteletinib
Reactant of Route 4
Reactant of Route 4
Zeteletinib
Reactant of Route 5
Reactant of Route 5
Zeteletinib
Reactant of Route 6
Reactant of Route 6
Zeteletinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。